molecular formula C20H29NO4 B11082769 3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B11082769
M. Wt: 347.4 g/mol
InChI Key: UVGFPVDJCRFIPE-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring substituted with dimethyl groups, an ethoxyphenyl group, and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylcyclohexanol with 4-ethoxyaniline under acidic conditions to form the intermediate this compound. This intermediate is then subjected to esterification with butanoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural feature may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(4-ethoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C20H29NO4/c1-4-24-17-9-6-16(7-10-17)21-19(22)11-12-20(23)25-18-8-5-14(2)15(3)13-18/h6-7,9-10,14-15,18H,4-5,8,11-13H2,1-3H3,(H,21,22)

InChI Key

UVGFPVDJCRFIPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC2CCC(C(C2)C)C

Origin of Product

United States

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